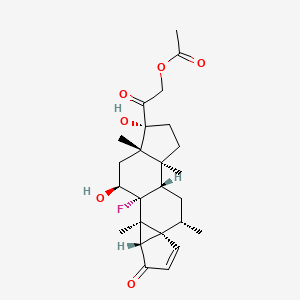![molecular formula C54H81N3O16 B13861022 cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13861022.png)
cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TCO-PEG12-DBCO: is a long-chain polyethylene glycol reagent containing a trans-cyclooctene (TCO) and a dibenzylcyclooctyne (DBCO) moiety. The TCO group specifically and efficiently reacts with tetrazine under mild conditions, while the DBCO group is highly reactive toward azide through click chemistry. The polyethylene glycol spacer increases the aqueous solubility of the reagent .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG12-DBCO involves the conjugation of TCO and DBCO moieties through a polyethylene glycol spacer. The process typically includes the following steps:
Activation of Polyethylene Glycol: The polyethylene glycol is activated using a suitable reagent, such as tetrafluorophenyl (TFP) ester, to introduce reactive groups.
Conjugation with TCO: The activated polyethylene glycol is then reacted with TCO under mild conditions to form a stable amide bond.
Conjugation with DBCO: The TCO-PEG intermediate is further reacted with DBCO to form the final product, TCO-PEG12-DBCO
Industrial Production Methods: Industrial production of TCO-PEG12-DBCO follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of Polyethylene Glycol: Large quantities of polyethylene glycol are activated using TFP ester.
Large-Scale Conjugation: The activated polyethylene glycol is reacted with TCO and DBCO in large reactors under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products
化学反応の分析
Types of Reactions: TCO-PEG12-DBCO undergoes several types of reactions, including:
Click Chemistry Reactions: The DBCO moiety reacts with azides through strain-promoted azide-alkyne cycloaddition (SPAAC) to form stable triazole linkages.
Bioorthogonal Reactions: The TCO group reacts with tetrazine in a bioorthogonal manner, meaning it can occur in biological systems without interfering with normal biochemical processes
Common Reagents and Conditions:
Azides: Used in click chemistry reactions with the DBCO moiety.
Tetrazine: Reacts with the TCO group under mild conditions.
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF) are commonly used solvents
Major Products:
Triazole Linkages: Formed from the reaction between DBCO and azides.
Stable Conjugates: Resulting from the reaction between TCO and tetrazine
科学的研究の応用
Chemistry: TCO-PEG12-DBCO is widely used in chemical research for the synthesis of complex molecules through click chemistry and bioorthogonal reactions .
Biology: In biological research, TCO-PEG12-DBCO is used for labeling and tracking biomolecules, such as proteins and nucleic acids, in live cells and tissues .
Medicine: In medical research, TCO-PEG12-DBCO is employed in the development of targeted drug delivery systems and diagnostic tools. Its ability to form stable conjugates with biomolecules makes it valuable for creating bioconjugates for therapeutic and imaging applications .
Industry: In industrial applications, TCO-PEG12-DBCO is used in the production of bioconjugates and functionalized materials for various applications, including biotechnology and pharmaceuticals .
作用機序
Mechanism: The mechanism of action of TCO-PEG12-DBCO involves the formation of stable covalent bonds through click chemistry and bioorthogonal reactions. The DBCO moiety reacts with azides to form triazole linkages, while the TCO group reacts with tetrazine to form stable conjugates .
Molecular Targets and Pathways: The primary molecular targets of TCO-PEG12-DBCO are azide and tetrazine groups on biomolecules. The pathways involved include strain-promoted azide-alkyne cycloaddition (SPAAC) and bioorthogonal reactions, which allow for specific and efficient labeling of biomolecules without interfering with normal biochemical processes .
類似化合物との比較
TCO-PEG2-DBCO: A shorter polyethylene glycol linker with similar reactivity but different solubility and spacing properties.
Biotin-PEG12-DBCO: Contains a biotin moiety instead of TCO, used for biotinylation and affinity purification.
Uniqueness: TCO-PEG12-DBCO is unique due to its long polyethylene glycol spacer, which enhances its aqueous solubility and allows for greater flexibility in conjugation reactions. Its dual reactivity with both azides and tetrazine makes it highly versatile for various applications in chemistry, biology, medicine, and industry .
特性
分子式 |
C54H81N3O16 |
|---|---|
分子量 |
1028.2 g/mol |
IUPAC名 |
cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C54H81N3O16/c58-52(55-20-18-53(59)57-46-49-12-7-6-10-47(49)16-17-48-11-8-9-15-51(48)57)19-22-61-24-26-63-28-30-65-32-34-67-36-38-69-40-42-71-44-45-72-43-41-70-39-37-68-35-33-66-31-29-64-27-25-62-23-21-56-54(60)73-50-13-4-2-1-3-5-14-50/h1-2,6-12,15,50H,3-5,13-14,18-46H2,(H,55,58)(H,56,60) |
InChIキー |
LREIKQBRBHTOTK-UHFFFAOYSA-N |
正規SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


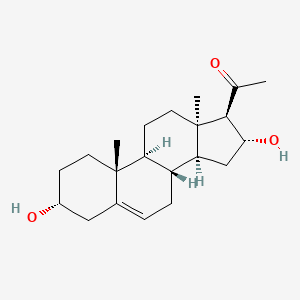
![2-chloro-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13860948.png)
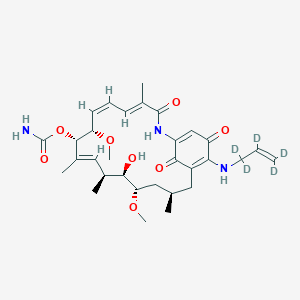
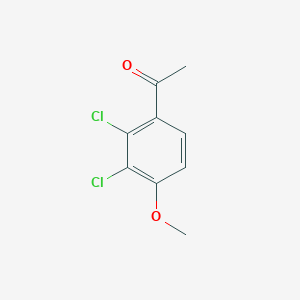
![Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-b-D-glucopyranoside](/img/structure/B13860960.png)
![(2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide](/img/structure/B13860968.png)
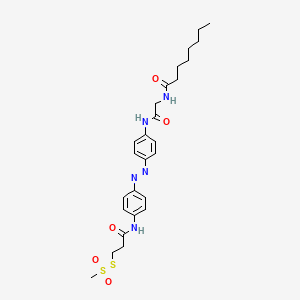
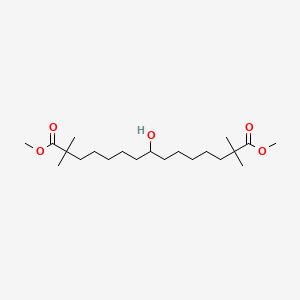
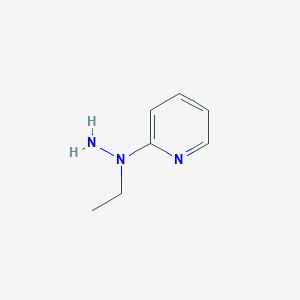
![Methyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B13861012.png)
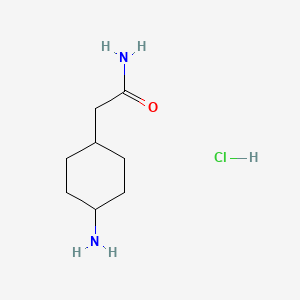
![methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13861014.png)
